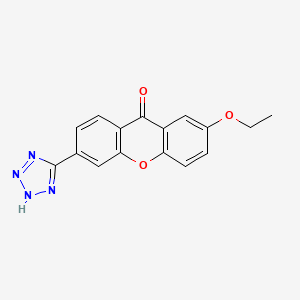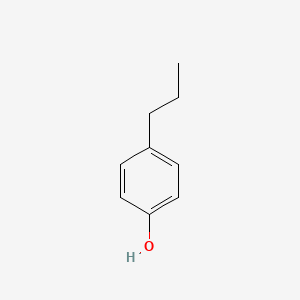
4-丙基苯酚
描述
Synthesis Analysis
The synthesis of 4-Propylphenol and its derivatives can involve various chemical routes, often starting from simple phenol or acetophenone derivatives. One approach includes the synthesis of branched nonylphenol isomers, including a derivative close to 4-Propylphenol, demonstrating the diverse synthetic routes available starting from phenol derivatives. These methods can involve steps such as Friedel-Crafts alkylation, oxidation, and other catalytic processes to introduce the propyl group into the phenol structure (Uchiyama et al., 2008).
Molecular Structure Analysis
The molecular structure of 4-Propylphenol includes a benzene ring substituted with a hydroxyl group and a propyl chain. This structure imparts unique chemical properties to the compound, such as its ability to participate in hydrogen bonding due to the hydroxyl group. The propyl group contributes to the compound's hydrophobic nature, affecting its solubility and reactivity.
Chemical Reactions and Properties
4-Propylphenol can undergo various chemical reactions typical of phenols, such as esterification, etherification, and sulfonation. The presence of the propyl group can influence these reactions, altering the compound's reactivity compared to simple phenol. It also exhibits estrogenic activity, which has been studied in derivatives synthesized for research purposes (Uchiyama et al., 2008).
科学研究应用
氢化催化剂
4-丙基苯酚用于研究碳负载钯催化剂上的氢化反应 {svg_1}. 在石墨和活性炭负载的钯催化剂上,研究了4-丙基苯酚在乙醇水溶液中的环状氢化 {svg_2}. 该过程在香料、香水和医药产品的生产中很重要 {svg_3}.
加氢脱氧生成丙苯
4-丙基苯酚用于液相加氢脱氧 (HDO) 过程生产丙苯 {svg_4}. 该过程使用负载在可还原金属氧化物载体上的 Pt 催化剂 {svg_5}. 最活跃的催化剂是 Pt/Nb2O5,它导致丙苯摩尔选择性为 77%,产率为 75% {svg_6}.
抗真菌活性
4-丙基苯酚已被确定具有抗真菌活性 {svg_7}. 它在用 F. graminearum {svg_8} 接种后的小麦抗 FHB 品系中被发现。体外和体内抗真菌活性试验表明,4-丙基苯酚能有效抑制 F. graminearum {svg_9} 的菌丝体生长。
沸石催化剂研究
4-丙基苯酚被用作木质素单体的模型化合物,用于研究商业 ZSM-5 沸石催化剂上丙基侧链的裂解 {svg_10}. 通过共进水可以延缓 4-丙基苯酚转化率随时间的下降 {svg_11}.
作用机制
Target of Action
4-Propylphenol, also known as p-Propylphenol, is a phenolic compound . Its primary target is the fungus Fusarium graminearum , which is a predominant disease agent in wheat .
Mode of Action
4-Propylphenol interacts with its target, Fusarium graminearum, by inhibiting its mycelial growth . This interaction triggers a stress response in the fungus, specifically reactive oxygen species (ROS) stress .
Biochemical Pathways
The action of 4-Propylphenol on Fusarium graminearum affects the glutathione metabolism of the fungus . This change in metabolism is indicative of the ROS stress triggered by the compound .
Result of Action
The action of 4-Propylphenol results in the effective inhibition of the mycelial growth of Fusarium graminearum . The compound triggers ROS stress in the fungus, leading to an increase in ROS levels . This excessive accumulation of ROS induces DNA and cell membrane damage in the mycelium .
Action Environment
It’s worth noting that the compound has been identified in near-isogenic wheat lines resistant to fusarium head blight (fhb), suggesting that its production may be influenced by the plant’s genetic and environmental conditions .
生化分析
Biochemical Properties
4-Propylphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 4-Propylphenol is with polyphenol oxidases (PPOs), which are enzymes involved in the oxidation of phenolic compounds. This interaction leads to the formation of quinones, which are reactive compounds that can further participate in various biochemical pathways . Additionally, 4-Propylphenol has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds .
Cellular Effects
4-Propylphenol exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Propylphenol can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in oxidative stress response and inflammation, thereby impacting cellular homeostasis . The compound also influences cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 4-Propylphenol involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context. For example, 4-Propylphenol has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolism of drugs and other compounds . Additionally, it can bind to transcription factors and modulate gene expression, thereby influencing cellular processes at the molecular level . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Propylphenol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidative conditions . Long-term studies have shown that 4-Propylphenol can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 4-Propylphenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as antioxidant and anti-inflammatory activities . At higher doses, it can become toxic and cause adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . These dosage-dependent effects are critical for understanding the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
4-Propylphenol is involved in various metabolic pathways, including those related to phenolic compound metabolism. It interacts with enzymes such as polyphenol oxidases and cytochrome P450s, which play key roles in its biotransformation . The compound can be metabolized to form quinones and other reactive intermediates, which can further participate in redox reactions and conjugation pathways . These metabolic processes can influence the overall metabolic flux and levels of metabolites in cells and tissues .
Transport and Distribution
The transport and distribution of 4-Propylphenol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments . The localization and accumulation of 4-Propylphenol can affect its activity and function, as well as its potential toxicity .
Subcellular Localization
4-Propylphenol exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to different cellular compartments, such as the cytoplasm, mitochondria, and nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles . The subcellular distribution of 4-Propylphenol can impact its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
4-propylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSLBUSXWBJMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022100 | |
| Record name | 4-Propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; mp = 20-22 deg C; [Alfa Aesar MSDS], Solid, Colourless liquid, phenolic odour | |
| Record name | 4-Propylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16533 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | p-Propylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/576/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
232.00 to 233.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.28 mg/mL at 25 °C, insoluble in water; soluble in fat, miscible (in ethanol) | |
| Record name | 4-Propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | p-Propylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/576/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.980-0.986 | |
| Record name | p-Propylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/576/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
645-56-7 | |
| Record name | 4-Propylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-PROPYLPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-propylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PROPYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H27VG833JY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
21 - 22 °C | |
| Record name | 4-Propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Propylphenol exhibits its antifungal activity primarily by triggering oxidative stress within fungal cells []. This is achieved through the disruption of glutathione metabolism, leading to the accumulation of reactive oxygen species (ROS) []. The excessive ROS accumulation subsequently damages cellular components such as DNA and the cell membrane, ultimately leading to fungal cell death [].
ANone: The molecular formula of 4-Propylphenol is C9H12O, and its molecular weight is 136.19 g/mol.
A: While the provided abstracts do not detail specific spectroscopic data, researchers frequently employ techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to characterize 4-Propylphenol and its derivatives [, , , ].
A: 4-Propylphenol often serves as a model compound in studies focused on lignin valorization and bio-oil upgrading [, , , , ]. For instance, it is used to investigate the efficiency of catalysts in hydrodeoxygenation reactions aimed at removing oxygen from lignin-derived compounds to produce valuable chemicals and fuels [, , , ].
A: In the presence of a Pt-Re/ZrO2 catalyst and water, 4-Propylphenol can be converted to n-propylbenzene through a hydrodeoxygenation reaction []. This reaction likely proceeds through the hydrogenation of 4-Propylphenol to 4-propylcyclohexanol, followed by dehydration to yield n-propylbenzene [].
A: Studies on the toxicity of various phenols to Caenorhabditis elegans revealed that the position and type of alkyl substituents on the phenol ring significantly influence toxicity [, ]. For instance, 4-Propylphenol exhibited higher toxicity compared to its isomers 2-Propylphenol and 3-Propylphenol [, ].
A: Research on insect attractants suggests that the presence of a methoxy group at the ortho position (2-Methoxy-4-Propylphenol) can significantly enhance the attractiveness to certain insects, such as the Japanese beetle, compared to 4-Propylphenol alone [, ]. This highlights the importance of specific structural features in influencing biological interactions.
ANone: While the provided research does not detail specific SHE regulations for 4-Propylphenol, researchers and industries handling this compound must adhere to relevant safety data sheets and regulatory guidelines regarding its handling, storage, and disposal.
ANone: The research papers primarily focus on the chemical and catalytic properties of 4-Propylphenol, with limited information on its pharmacological aspects such as PK/PD, in vitro/vivo efficacy, resistance, toxicology, drug delivery, or related topics. Therefore, we cannot provide detailed answers to questions related to these aspects.
ANone: Researchers often employ various other lignin model compounds with different substituents and functional groups to mimic the complex structure of lignin. Some examples include:
- Eugenol and Isoeugenol: These compounds, structurally similar to 4-Propylphenol, are also investigated as model compounds and for their attractiveness to insects [, , , , ].
ANone: Research on 4-Propylphenol requires standard chemistry laboratory infrastructure and specialized equipment. Essential tools and resources include:
- Analytical instruments: Gas chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy for compound identification, quantification, and structural characterization [, , , , ].
- Reaction systems: High-pressure reactors, autoclaves, and microreactors for conducting catalytic reactions under controlled conditions [, ].
- Computational tools: Software for performing quantum chemical calculations, molecular modeling, and simulations to understand reaction mechanisms and predict properties [].
ANone: While specific historical milestones for 4-Propylphenol research are not outlined in the provided papers, its study has evolved alongside:
- Lignin Valorization: Increasing interest in utilizing lignin, a major component of biomass, as a renewable resource for producing valuable chemicals and fuels [, ].
- Bio-oil Upgrading: Research on catalytic methods to improve the quality and properties of bio-oil derived from biomass pyrolysis for use as fuel [, ].
- Insect Attractants: The discovery and development of pheromones and other attractants, including the identification of 4-Propylphenol derivatives as potential attractants for specific insects [, ].
ANone: The study and applications of 4-Propylphenol involve a multidisciplinary approach, drawing upon expertise from various fields:
- Organic Chemistry: Synthesis, characterization, and understanding the reactivity of 4-Propylphenol and its derivatives [, , , ].
- Catalysis: Developing and optimizing catalysts for reactions involving 4-Propylphenol, such as hydrodeoxygenation, for lignin valorization and bio-oil upgrading [, , , ].
- Chemical Engineering: Designing and operating reactors and processes for the efficient conversion of 4-Propylphenol into desired products [].
- Material Science: Investigating the interactions of 4-Propylphenol with different materials in the context of catalyst supports, packaging, and other applications [, ].
- Entomology: Studying the behavioral responses of insects to 4-Propylphenol and its derivatives, exploring their potential as attractants or repellents for pest management [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



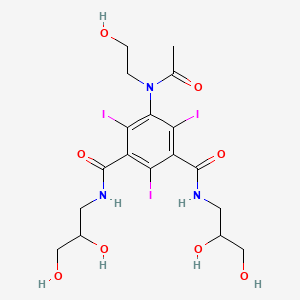
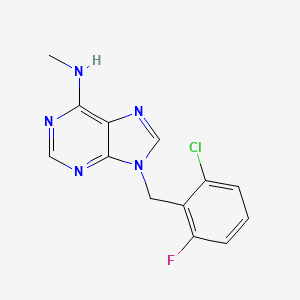
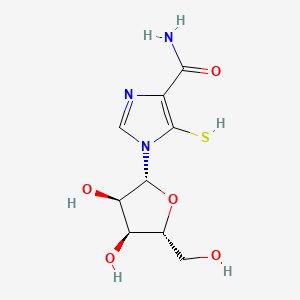



![(1R,7R,9R,10R,14R)-12,12-Dimethyl-11,13,15-trioxa-2,4-diazatetracyclo[7.5.1.02,7.010,14]pentadecane-3,5-dione](/img/structure/B1200727.png)
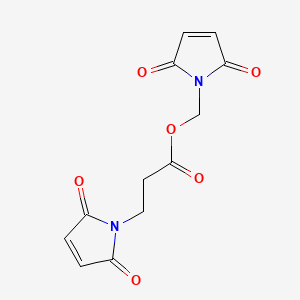
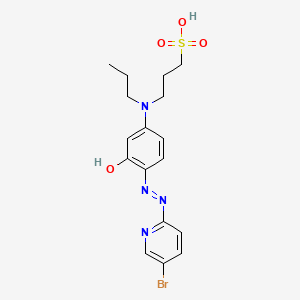
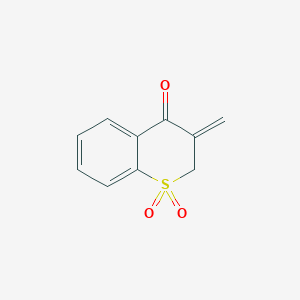
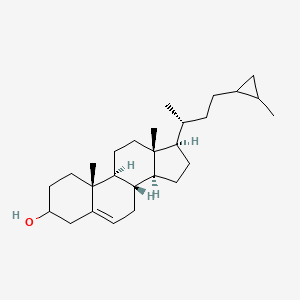
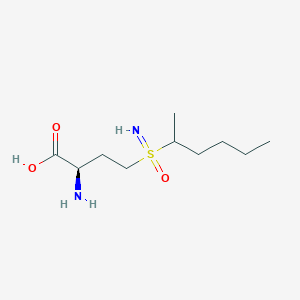
![[(2R)-2-(heptadec-10-enylcarbamoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1200737.png)
